molecular formula C13H17NO2S B2964986 N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide CAS No. 2210048-84-1

N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide

Cat. No.: B2964986
CAS No.: 2210048-84-1
M. Wt: 251.34
InChI Key: WAPQJVGFSXYGSH-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.34. This compound is characterized by its unique spirocyclic structure, which includes a thiophene ring and an oxaspiro nonane moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves several steps. One common synthetic route starts with the preparation of the oxaspiro nonane intermediate, which is then reacted with thiophene-2-carboxylic acid to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

    {7-oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but differs in its functional groups and chemical properties.

    7-oxaspiro[3.5]nonan-6-one: Another related compound with a different functional group, used in various chemical reactions.

    5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide: A derivative with a methyl group, which may exhibit different reactivity and biological activities.

The uniqueness of N-{7-oxaspiro[3

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-12(10-2-1-9-17-10)14-11-3-4-13(11)5-7-16-8-6-13/h1-2,9,11H,3-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQJVGFSXYGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=CS3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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